molecular formula C19H18N4O2S2 B2704623 N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-44-7

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2704623
CAS No.: 868976-44-7
M. Wt: 398.5
InChI Key: QSSZEIYHMJZGDU-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c24-16(20-12-11-14-7-3-1-4-8-14)13-26-19-23-22-18(27-19)21-17(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSZEIYHMJZGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a benzamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of this compound is C20H17F3N4O2S2, with a molecular weight of 466.5 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H17F3N4O2S2
Molecular Weight466.5 g/mol
Purity≥ 95%

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The thiadiazole moiety is known for its role in enhancing drug efficacy through diverse mechanisms:

  • Adenosine Receptor Modulation : Compounds containing thiadiazole rings have shown promising results as adenosine receptor antagonists. For instance, related thiadiazole derivatives have demonstrated high affinity for adenosine A1 and A3 receptors, suggesting a potential pathway for therapeutic action against cancer and inflammatory diseases .
  • Anticancer Activity : Research indicates that derivatives of thiadiazoles exhibit cytotoxic properties against various cancer cell lines. For example, studies have reported IC50 values indicating significant growth inhibition in breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The structure–activity relationship (SAR) studies reveal that substituents on the thiadiazole ring significantly influence anticancer activity.
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored, with findings showing comparable efficacy to standard antibiotics against various bacterial strains such as E. coli and S. aureus. The presence of the phenethylamino group may enhance the compound's ability to penetrate bacterial membranes.

Case Studies

Several studies have investigated the biological activity of related compounds within the same structural class:

  • Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their anticancer properties. One derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
  • Adenosine Antagonist Research : Another investigation focused on the adenosine antagonistic properties of thiadiazole benzamides, revealing that certain modifications led to enhanced receptor binding affinity, with K(i) values as low as 20 nM for specific analogs .
  • Antimicrobial Efficacy : A comparative analysis demonstrated that certain thiadiazole compounds exhibited MIC values lower than standard treatments like ciprofloxacin, suggesting their potential as effective antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit notable anticancer effects. N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated for its potential against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis and cell cycle arrest
A549 (Lung)2.41Inhibition of EGFR/HER-2 kinase activity
H1975 (Lung)1.50Targeting dual pathways for enhanced efficacy

The compound's effectiveness varies across different cancer types, showing particularly strong activity against breast and lung cancer cell lines.

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Comparison
Staphylococcus aureus32.6 µg/mLHigher than itraconazole (47.5 µg/mL)
Escherichia coli40.0 µg/mLComparable to standard antibiotics
Aspergillus niger25.0 µg/mLEffective against fungal strains

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Studies

A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Efficacy

Research on 2-amino-1,3,4-thiadiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of the benzamide derivative contributes to its enhanced activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether group serve as reactive sites for nucleophilic substitution:

Reaction TypeReagents/ConditionsOutcomeReference
Thiadiazole ring substitutionAmines, alcohols, or thiols in basic mediaReplacement of the sulfur atom or substituents on the thiadiazole ring
Thioether oxidationH₂O₂ in acetic acidConversion of thioether (-S-) to sulfone (-SO₂-)

Example : Treatment with H₂O₂ in acetic acid oxidizes the thioether to a sulfone derivative, enhancing electrophilicity for downstream reactions.

Oxidation and Reduction Reactions

Functional groups undergo redox transformations:

Reaction TypeReagents/ConditionsOutcomeReference
Amide reductionLiAlH₄ in dry etherReduction of benzamide to benzylamine
Thiadiazole ring oxidationKMnO₄ in acidic conditionsRing cleavage or formation of sulfonic acid derivatives

Key Insight : LiAlH₄ selectively reduces the amide group without affecting the thiadiazole ring.

Hydrolysis Reactions

The benzamide and thioether groups are susceptible to hydrolysis:

Reaction TypeConditionsOutcomeReference
Acidic hydrolysis of amideHCl/H₂O, refluxCleavage to benzoic acid and amine derivatives
Alkaline hydrolysis of thioetherNaOH, aqueous ethanolCleavage of thioether to thiol and ketone

Note : Hydrolysis rates depend on pH and temperature, with optimal yields achieved under reflux.

Electrophilic Aromatic Substitution

The benzamide moiety participates in electrophilic reactions:

Reaction TypeReagents/ConditionsOutcomeReference
NitrationHNO₃/H₂SO₄Introduction of nitro groups at aromatic positions
SulfonationH₂SO₄, SO₃Formation of sulfonic acid derivatives

Regioselectivity : Electron-withdrawing groups on the benzamide direct substitution to meta positions.

Cyclization and Ring-Opening Reactions

The thiadiazole core enables cyclization or ring modification:

Reaction TypeReagents/ConditionsOutcomeReference
Ring-opening with hydrazineHydrazine hydrate, ethanolFormation of thiosemicarbazide derivatives
Cyclization with CS₂CS₂, KOHSynthesis of fused heterocyclic systems

Example : Reaction with hydrazine breaks the thiadiazole ring, yielding intermediates for further functionalization .

Analytical Methods for Reaction Monitoring

Techniques used to characterize reaction pathways:

MethodApplicationKey Data PointsReference
¹H/¹³C NMR Structural confirmationShifts for NH (δ 7.97–10.28 ppm), C=O (δ 164.6 ppm)
Mass Spectrometry (MS) Molecular weight verification[M+H]⁺ peak at m/z 467.5
TLC Purity assessmentRf values under UV (254 nm)

Factors Influencing Reaction Outcomes

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

  • Temperature : Higher temperatures (80–100°C) accelerate ring-opening and cyclization .

  • Catalysts : Triethylamine improves yields in acylation reactions by absorbing HI .

Q & A

Q. Validation :

  • Purity : Thin-layer chromatography (TLC) and melting point analysis .
  • Structural Confirmation : IR (amide C=O stretch at ~1650–1670 cm⁻¹), ¹H/¹³C NMR (amide NH at δ 10–12 ppm, thiadiazole protons at δ 7–8 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated m/z) .

Basic: What in vitro assays are recommended for preliminary anticancer screening of this compound?

Answer:

  • MTT Assay : Evaluate cytotoxicity against human cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) and compare GI₅₀ values to standard drugs like Adriamycin .
  • Selectivity Testing : Include normal cell lines (e.g., MCF-10A) to assess therapeutic index .
  • Protocol : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide at 24–72 hr exposure, with absorbance measured at 570 nm .

Advanced: How can structure-activity relationships (SAR) guide optimization for enhanced anticancer activity?

Answer:
Key SAR insights include:

  • Thiadiazole Core : Essential for binding to enzymatic targets (e.g., 15-lipoxygenase) via sulfur and nitrogen interactions .
  • Benzamide Substituents : Electron-withdrawing groups (e.g., nitro, cyano) on the benzene ring improve cytotoxicity by enhancing electrophilicity .
  • Phenethylamino Side Chain : Modulating hydrophobicity improves membrane permeability; bulkier groups may hinder binding .

Q. Methodology :

  • Synthesize derivatives with systematic substitutions (e.g., 7a–7l series) .
  • Compare IC₅₀ values across cell lines and perform molecular docking (e.g., using Schrödinger Suite) to predict binding affinities .

Advanced: How are computational methods applied to predict ADMET properties and mechanisms?

Answer:

  • ADMET Prediction : Use QikProp v3.5 to assess parameters like LogP (optimal range: 2–3), Caco-2 permeability (>25 nm/s), and cytochrome P450 inhibition .
  • Molecular Docking : Simulate binding to targets (e.g., 15-lipoxygenase, tubulin) using Glide XP. Focus on hydrogen bonding with catalytic residues (e.g., His361, Gln548) and hydrophobic pockets .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Variability : Standardize protocols (e.g., cell density, serum concentration) to minimize discrepancies. For example, antioxidant activity measured via ABTS•⁺ scavenging in may conflict with cytotoxicity data in due to redox interference .
  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and confirm efficacy thresholds.

Methodological: What strategies improve yield in microwave-assisted synthesis?

Answer:

  • Solvent-Free Conditions : Reduce side reactions and enhance reaction rates .
  • Catalyst Optimization : Phosphorus oxychloride or triethylamine improves cyclization efficiency .
  • Temperature Control : Maintain 80–100°C to prevent decomposition of heat-labile intermediates .

Basic: How is antioxidant activity evaluated for thiadiazole derivatives?

Answer:

  • ABTS•⁺ Scavenging : Prepare radical cation solution (7 mM ABTS, 2.45 mM potassium persulfate), incubate with test compound, and measure absorbance at 734 nm. Compare to Trolox standards .
  • IC₅₀ Calculation : Use linear regression to determine the concentration required for 50% radical scavenging .

Advanced: What experimental designs elucidate pro-apoptotic mechanisms?

Answer:

  • Flow Cytometry : Stain cells with Annexin V-FITC/PI to quantify apoptosis vs. necrosis .
  • Western Blotting : Measure caspase-3/9 activation and Bax/Bcl-2 ratios .
  • Cell Cycle Analysis : Use propidium iodide staining to identify G1/S arrest, a hallmark of DNA damage response .

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